Isovelleral

Mutagenicity Enantioselectivity Ames assay

Isovelleral (CAS 37841-91-1) is a naturally occurring marasmane sesquiterpene dialdehyde originally isolated from the fruit bodies of the fungus Lactarius vellereus. The compound possesses a distinctive bicyclo[4.1.0]hept-2-en-1,2-dicarbaldehyde core bearing three methyl substituents, and exists as the (+)-enantiomer in its natural form.

Molecular Formula C15H20O2
Molecular Weight 232.32 g/mol
CAS No. 37841-91-1
Cat. No. B1219049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsovelleral
CAS37841-91-1
Synonyms(1aS,3aS,6aS,6bR)-5,5,6b-trimethyl-3a,4,5,6,6a,6b-hexahydrocyclopropa(e)indene-1a,2(1H)-dicarbaldehyde
isovelleral
Molecular FormulaC15H20O2
Molecular Weight232.32 g/mol
Structural Identifiers
SMILESCC1(CC2C=C(C3(CC3(C2C1)C)C=O)C=O)C
InChIInChI=1S/C15H20O2/c1-13(2)5-10-4-11(7-16)15(9-17)8-14(15,3)12(10)6-13/h4,7,9-10,12H,5-6,8H2,1-3H3
InChIKeyPJAAESPGJOSQGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isovelleral CAS 37841-91-1: Technical Baseline and Compound Identity for Procurement Decisions


Isovelleral (CAS 37841-91-1) is a naturally occurring marasmane sesquiterpene dialdehyde originally isolated from the fruit bodies of the fungus Lactarius vellereus [1]. The compound possesses a distinctive bicyclo[4.1.0]hept-2-en-1,2-dicarbaldehyde core bearing three methyl substituents, and exists as the (+)-enantiomer in its natural form [2]. Isovelleral is a TRPA1 agonist with an EC50 of 590 nM at the human channel expressed in HEK293 cells, and also acts as a TRPV1 antagonist [3]. The compound exhibits broad-spectrum antimicrobial and cytotoxic activities, and is known for its potent mutagenicity in the Ames Salmonella assay [4].

Why In-Class Marasmane and Drimane Sesquiterpenes Cannot Replace Isovelleral Without Functional Consequences


Isovelleral cannot be substituted with other unsaturated sesquiterpene dialdehydes because the unique bicyclo[4.1.0]hept-2-en-1,2-dicarbaldehyde scaffold containing a cyclopropane ring is essential for its characteristic bioactivity profile, particularly its mutagenic potency and TRP channel activation pattern [1]. While compounds such as polygodial and velleral share the reactive α,β-unsaturated 1,4-dialdehyde moiety, they lack the cyclopropane functionality that is critical for isovelleral's mutagenic activity in the Ames Salmonella assay [2]. Even minor structural modifications, such as alteration of the methylation pattern on the cyclopentane ring, produce analogues like tridemethylisovelleral with dramatically different (4-11 fold enhanced) cytotoxic profiles [3]. The compound's dual TRPA1 agonism and TRPV1 antagonism further distinguishes it from related sesquiterpenes that may act exclusively on one channel subtype .

Isovelleral: Quantified Differentiation Evidence Versus Comparators


Enantiomer-Dependent Mutagenicity: (+)-Isovelleral vs (-)-Isovelleral

Natural (+)-isovelleral exhibits approximately 10-fold higher mutagenic activity than its synthetic (-)-enantiomer in the Ames Salmonella assay using tester strain TA98 [1]. This stereospecific difference in mutagenicity occurs despite comparable antimicrobial and cytotoxic activities between the two enantiomers and identical affinity for the vanilloid receptor [1].

Mutagenicity Enantioselectivity Ames assay Sesquiterpene stereochemistry

TRPA1 Agonist Potency: Isovelleral Human TRPA1 Activation Quantified by EC50

Isovelleral activates the human TRPA1 channel with a potency of 590 nM (pEC50 = 6.23) as measured by intracellular calcium influx in HEK293 cells expressing the recombinant human channel [1]. In vivo validation using TRPA1-deficient mice demonstrated greatly reduced nocifensive behavior in response to isovelleral, confirming that TRPA1 is the major receptor mediating its deterrent effects [2].

TRPA1 agonism Calcium imaging Nociception Ion channel pharmacology

Cytotoxicity Differential: Tridemethylisovelleral vs Isovelleral in Tumor Cell Lines

The synthetic tridemethylated analogue of isovelleral, lacking the three methyl groups on the cyclopropane and cyclopentane rings, exhibits 4- to 11-fold higher cytotoxic potency than isovelleral across multiple tumor cell lines [1][2]. This enhanced activity places tridemethylisovelleral in the same potency range as established commercial antitumor agents [1].

Cytotoxicity Antitumor Synthetic analogue Structure-activity relationship

Antifungal Activity: Isovelleral MIC Against Mucor hiemalis

(+)-Isovelleral demonstrates moderate antifungal activity against Mucor hiemalis with a minimum inhibitory concentration (MIC) of 8.3 μg/mL [1]. In the same study, the compound also exhibited activity against Pichia anomala and Rhodotorula glutinis with MIC values of 16.6 μg/mL, and displayed broad cytotoxicity across multiple cell lines with IC50 values ranging from 2.8-30.2 μM [1].

Antifungal MIC Natural product antimicrobial Fungal pathogens

Hemolytic Activity: Isovelleral Distinguished from Marasmic Acid Derivatives

Among three structurally related marasmane sesquiterpenoids tested (9 β-hydroxymarasmic acid, marasmic acid, and isovelleral), isovelleral was the only compound to exhibit hemolytic activity, while all three compounds showed similar antifungal, cytotoxic, and phytotoxic activities [1]. The antibacterial MICs for these compounds ranged from 0.2-20 ng/mL against bacterial strains [1].

Hemolysis Membrane activity Marasmane sesquiterpenes Toxicity profiling

Thermal Stability and Reversible Isomerization: Isovelleral vs Merulidial

Isovelleral undergoes a reversible thermal isomerization via an intramolecular ene reaction proceeding through a bicyclic enol intermediate, as demonstrated by kinetic studies, deuterium incorporation experiments, and trapping of the enol intermediate [1][2]. This reversible cyclopropane ring opening/closing behavior is shared with the structurally related sesquiterpene merulidial and involves the cis-methylcyclopropanecarboxaldehyde group [2].

Thermal isomerization Cyclopropane rearrangement Chemical stability Marasmane sesquiterpenes

Isovelleral CAS 37841-91-1: Defined Research and Industrial Application Scenarios Based on Validated Evidence


TRPA1 Ion Channel Pharmacology: Validated Agonist Reference Standard

Isovelleral serves as a well-characterized TRPA1 agonist with a quantified EC50 of 590 nM in human TRPA1-expressing HEK293 cells [8]. The compound's TRPA1-mediated mechanism has been validated in vivo using TRPA1-deficient mice, which show significantly reduced nocifensive responses [9]. This established potency and in vivo target validation makes isovelleral suitable as a positive control reference compound for calcium imaging assays, electrophysiology studies, and screening campaigns aimed at identifying novel TRPA1 modulators. Researchers comparing isovelleral with polygodial or other sesquiterpene TRPA1 activators benefit from isovelleral's extensively characterized pharmacology and the availability of both enantiomers for stereoselective studies [3].

Mutagenicity Research: Stereospecific Ames Assay Positive Control

Natural (+)-isovelleral exhibits approximately 10-fold higher mutagenic activity than synthetic (-)-isovelleral in the Ames Salmonella assay using tester strain TA98, despite comparable antimicrobial and cytotoxic activities between enantiomers [8]. This stereospecific differential makes isovelleral a valuable positive control and mechanistic probe for mutagenicity research, particularly for studies investigating structure-mutagenicity relationships in sesquiterpene dialdehydes. The defined 10× potency difference between enantiomers enables precise dose-response comparisons and provides a benchmark for evaluating the genotoxic potential of structurally related natural products or synthetic analogues [9].

SAR Benchmark for Cytotoxic Marasmane Analogue Development

Isovelleral functions as an essential reference standard for structure-activity relationship (SAR) studies aimed at optimizing cytotoxic marasmane dialdehydes. The tridemethylated analogue of isovelleral exhibits 4- to 11-fold enhanced cytotoxicity relative to the parent compound, reaching potency comparable to established antitumor agents [8][9]. This well-defined potency differential validates isovelleral as a baseline comparator for medicinal chemistry campaigns; researchers can quantify whether novel synthetic modifications (e.g., methylation pattern alterations, ring system changes) improve or diminish cytotoxic activity relative to the isovelleral reference point [8].

Antimicrobial Susceptibility Testing: Quantified MIC Reference Compound

Isovelleral provides a quantifiable MIC benchmark for antifungal screening programs, with a defined MIC of 8.3 μg/mL against Mucor hiemalis and 16.6 μg/mL against Pichia anomala and Rhodotorula glutinis [8]. The compound also exhibits broad cytotoxicity with IC50 values ranging from 2.8-30.2 μM across multiple cell lines in the same study [8]. Researchers evaluating novel antifungal agents or natural product extracts can use these established MIC values as reference points for potency comparisons in standardized broth microdilution assays. However, investigators should note isovelleral's unique hemolytic activity relative to other marasmane sesquiterpenes such as marasmic acid when designing assays involving erythrocytes or membrane integrity assessments [9].

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